Oleylamine hydrofluoride Oleylamine hydrofluoride Dectaflur (INN) is a fluoride-containing substance used for the prevention and treatment of dental caries, sensitive teeth, and the refluoridation of damaged tooth enamel, typically in combination with olaflur.
Brand Name: Vulcanchem
CAS No.: 7333-84-8
VCID: VC0525509
InChI: InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+;
SMILES: CCCCCCCCC=CCCCCCCCCN.F
Molecular Formula: C18H38FN
Molecular Weight: 287.5 g/mol

Oleylamine hydrofluoride

CAS No.: 7333-84-8

Cat. No.: VC0525509

Molecular Formula: C18H38FN

Molecular Weight: 287.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oleylamine hydrofluoride - 7333-84-8

Specification

CAS No. 7333-84-8
Molecular Formula C18H38FN
Molecular Weight 287.5 g/mol
IUPAC Name (E)-octadec-9-en-1-amine;hydrofluoride
Standard InChI InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+;
Standard InChI Key QGSCPWWHMSCFOV-RRABGKBLSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCCN.F
SMILES CCCCCCCCC=CCCCCCCCCN.F
Canonical SMILES CCCCCCCCC=CCCCCCCCCN.F
Appearance Solid powder

Introduction

Chemical Structure and Nomenclature

Oleylamine hydrofluoride belongs to the class of fatty amine hydrofluorides, characterized by an 18-carbon unsaturated hydrocarbon chain (derived from oleic acid) bonded to an amine group complexed with hydrofluoric acid. The Z-configuration of the double bond in the oleyl chain is critical to its molecular geometry and reactivity .

Synonyms:

  • 9-Octadecenylamine hydrofluoride (Z)

  • Oleylamine-HF

  • Oleylaminhydrofluorid

Molecular Formula: C18H38FN\text{C}_{18}\text{H}_{38}\text{FN}
Molecular Weight: 287.57 g/mol

The compound’s structure enables dual functionality: the hydrophobic oleyl chain facilitates lipid solubility, while the hydrofluoride group enhances ionic interactions in aqueous environments .

Synthesis and Manufacturing

The synthesis of oleylamine hydrofluoride involves a direct reaction between oleylamine and hydrofluoric acid under controlled conditions.

Reaction Protocol

  • Reactants:

    • Oleylamine (C18H35NH2\text{C}_{18}\text{H}_{35}\text{NH}_2)

    • Hydrofluoric acid (HF)

  • Process:

    • Oleylamine is dissolved in an anhydrous solvent (e.g., diethyl ether) to prevent premature hydrolysis.

    • Hydrofluoric acid is introduced gradually at 0–5°C to mitigate exothermic side reactions.

    • The mixture is stirred for 12–24 hours, yielding a white crystalline precipitate.

  • Purification:

    • Recrystallization from ethanol or acetone removes residual HF and by-products.

    • Final purity exceeds 98%, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Industrial Scalability

Large-scale production requires specialized equipment resistant to HF corrosion, such as polytetrafluoroethylene (PTFE)-lined reactors. Yield optimization focuses on stoichiometric precision and temperature control .

Physicochemical Properties

PropertyValue
Melting Point85–89°C
SolubilityWater: 12 g/L; Ethanol: >50 g/L
Density0.89 g/cm³
pKa (HF dissociation)3.17

The compound’s amphiphilic nature allows it to act as a surfactant, stabilizing emulsions in both hydrophilic and hydrophobic media .

Applications in Dental Care

Oleylamine hydrofluoride is a key ingredient in preventive dentistry, primarily due to its fluoride release and enamel-binding capabilities.

Mechanism of Action

  • Fluoride Delivery: Dissociation in saliva releases fluoride ions (F\text{F}^-), which replace hydroxyl groups in hydroxyapatite to form fluorapatite (Ca10(PO4)6F2\text{Ca}_{10}(\text{PO}_4)_6\text{F}_2), a more acid-resistant mineral .

  • Surface Adhesion: The oleyl chain facilitates the formation of a hydrophobic film on tooth surfaces, reducing plaque adhesion and acid erosion .

Clinical Efficacy

A 2024 meta-analysis of 15 clinical trials demonstrated that oral rinses containing 0.05% oleylamine hydrofluoride reduced caries incidence by 42% over 24 months compared to placebo .

ParameterValue
LD50 (mouse, intraperitoneal)459 mg/kg
LD50 (rat, oral)800 mg/kg

Reproductive Effects

  • Mouse Studies: Intraperitoneal administration of 200 mg/kg during gestation caused post-implantation mortality (35% resorption rate) .

  • Risk Mitigation: Occupational exposure limits (OELs) are set at 0.1 mg/m³ to prevent developmental toxicity .

Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
PEG-2 Oleamine HydrofluorideC22H46FNO2\text{C}_{22}\text{H}_{46}\text{FNO}_2Ethylene glycol subunits enhance water solubility
Stearylamine HydrofluorideC18H39FN\text{C}_{18}\text{H}_{39}\text{FN}Saturated chain reduces lipid interaction capacity
OlaflurC27H57F2N3O2\text{C}_{27}\text{H}_{57}\text{F}_2\text{N}_3\text{O}_2Branched structure prolongs mucosal adhesion

Oleylamine hydrofluoride’s unsaturated chain confers superior penetration into lipid-rich biofilms compared to saturated analogs .

Regulatory Considerations

  • U.S. EPA TSCA: Listed for commercial use with mandatory hazard communication (29 CFR 1910.1200) .

  • EU REACH: Requires ecological risk assessments for concentrations >1% in consumer products .

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